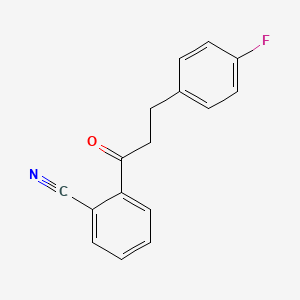
3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone is a useful research compound. Its molecular formula is C17H17FO and its molecular weight is 256.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photographic and Fluorographic Detection
- Scintillation Autography : A study by Bonner and Laskey (1974) developed a method for detecting tritium in polyacrylamide gels through scintillation autography, using 2,5-diphenyloxazole in dimethyl sulphoxide. This method was found to be more sensitive than conventional autoradiography for isotopes like 14C and 35S (Bonner & Laskey, 1974).
Polymer Science and Material Chemistry
- Electroactive Poly(Arylene Sulphide) : Research by Yamamoto et al. (1992) on the electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide) highlights the potential for developing semi-conductive materials (Yamamoto et al., 1992).
- Copoly(1,3,4-Oxadiazole-Ether)s : Hamciuc et al. (2008) explored the creation of thin films from aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups, demonstrating high thermal stability and potential applications in electronics (Hamciuc et al., 2008).
Organic Chemistry and Reactions
- Regioselectivity in Fluorination : Jereb et al. (2004) investigated the regioselectivity and kinetics of fluorination of alkyl-substituted phenols, providing insights into the intricacies of organic synthesis and chemical transformations (Jereb et al., 2004).
- Photorelease Studies : Pelliccioli et al. (2001) focused on the photorelease of HCl from o-methylphenacyl chloride, offering valuable data for understanding reaction mechanisms in photochemistry (Pelliccioli et al., 2001).
Fluorescence and Sensing
- Fluorescent Molecular Probes : Diwu et al. (1997) synthesized 2,5-diphenyloxazoles as fluorescent solvatochromic dyes, showcasing their application in biological probes and sensors (Diwu et al., 1997).
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-7-8-13(2)14(11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMUOMVKFVIXRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644747 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-78-1 |
Source


|
| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














